molecular formula C15H13N3O2S B5134725 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B5134725
M. Wt: 299.3 g/mol
InChI Key: GYZFOKNDKPCMRA-UHFFFAOYSA-N
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Description

2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in various scientific studies.

Mechanism of Action

2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide acts as a selective negative allosteric modulator of GABA receptors, specifically targeting the α5 subunit of the receptor. This results in the inhibition of GABAergic signaling, leading to increased neuronal activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a significant impact on cognitive function, memory, and learning. It has also been shown to reduce anxiety and improve mood in animal models. Additionally, 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for use in laboratory experiments, including its high selectivity for the α5 subunit of GABA receptors, which reduces the risk of off-target effects. However, its potency may also pose a limitation, as it may require higher concentrations for certain experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. Possible future directions include investigating its effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, studies on the long-term safety and tolerability of 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide are needed to determine its potential as a clinical drug candidate.
In conclusion, 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a promising compound that has shown potential for the treatment of various neurological disorders. Its selective modulation of GABA receptors and favorable pharmacokinetic profile make it a promising candidate for further research. However, more studies are needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

The synthesis of 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 2-phenylacetic acid with thiosemicarbazide to form 2-phenyl-N-thiosemicarbazide. This compound is then reacted with ethyl chloroacetate to form 2-phenyl-N-(2-chloroacetyl)thiosemicarbazide. The final step involves the reaction of this compound with 3-(2-thienyl)-1,2,4-oxadiazole-5-methanol to form 2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide.

Scientific Research Applications

2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to modulate the activity of GABA receptors in the brain, which play a crucial role in regulating neuronal excitability and neurotransmitter release.

properties

IUPAC Name

2-phenyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(9-11-5-2-1-3-6-11)16-10-14-17-15(18-20-14)12-7-4-8-21-12/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZFOKNDKPCMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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